molecular formula C36H32N2O6S B15010846 ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15010846
M. Wt: 620.7 g/mol
InChI Key: JWCMJUWVRVBVGM-ZCTHSVRISA-N
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Description

ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,4-dimethoxybenzaldehyde, naphthalene-1-methanol, and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and naphthalene-1-methanol in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to form the thiazolopyrimidine core.

    Final Steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions.

Scientific Research Applications

ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with similar compounds such as:

    N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: This compound shares a similar core structure but differs in the substituents attached to the core.

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHOXYPHENOXY)-1-PROPANAMINE OXALATE: This compound has a similar aromatic substitution pattern but a different overall structure.

    N-(2,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE: This compound has similar functional groups but a different core structure.

The uniqueness of ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C36H32N2O6S

Molecular Weight

620.7 g/mol

IUPAC Name

ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C36H32N2O6S/c1-5-43-35(40)32-22(2)37-36-38(33(32)29-17-16-26(41-3)20-30(29)42-4)34(39)31(45-36)19-23-10-8-14-27(18-23)44-21-25-13-9-12-24-11-6-7-15-28(24)25/h6-20,33H,5,21H2,1-4H3/b31-19+

InChI Key

JWCMJUWVRVBVGM-ZCTHSVRISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65)S2)C

Origin of Product

United States

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